![molecular formula C16H24OS B14889253 (3-Methylthiophen-2-yl)((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14889253.png)
(3-Methylthiophen-2-yl)((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methyl-2-thienyl)[(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[311]heptan-3-yl]methanol is an organic compound that features a unique combination of a thienyl group and a bicyclic heptane structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-2-thienyl)[(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]methanol typically involves the following steps:
Formation of the bicyclic heptane structure: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the thienyl group: This step involves the functionalization of the bicyclic structure with a thienyl group, often through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(3-Methyl-2-thienyl)[(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]methanol undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the thienyl group.
Substitution: The thienyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or modified thienyl derivatives.
Substitution: Formation of various substituted thienyl derivatives.
科学的研究の応用
(3-Methyl-2-thienyl)[(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Methyl-2-thienyl)[(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]methanol involves its interaction with specific molecular targets. The thienyl group can interact with aromatic receptors, while the bicyclic structure provides steric hindrance and stability. The hydroxyl group can form hydrogen bonds with target molecules, enhancing binding affinity.
類似化合物との比較
Similar Compounds
(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]methanol: Lacks the thienyl group, making it less versatile in chemical reactions.
(3-Methyl-2-thienyl)methanol: Lacks the bicyclic structure, resulting in different chemical properties and reactivity.
Uniqueness
(3-Methyl-2-thienyl)[(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]methanol is unique due to its combination of a thienyl group and a bicyclic heptane structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C16H24OS |
|---|---|
分子量 |
264.4 g/mol |
IUPAC名 |
(3-methylthiophen-2-yl)-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol |
InChI |
InChI=1S/C16H24OS/c1-9-5-6-18-15(9)14(17)12-7-11-8-13(10(12)2)16(11,3)4/h5-6,10-14,17H,7-8H2,1-4H3/t10-,11+,12+,13+,14?/m0/s1 |
InChIキー |
NXOLYUBMGAVQGJ-WDIAWBBUSA-N |
異性体SMILES |
C[C@H]1[C@@H](C[C@@H]2C[C@H]1C2(C)C)C(C3=C(C=CS3)C)O |
正規SMILES |
CC1C(CC2CC1C2(C)C)C(C3=C(C=CS3)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





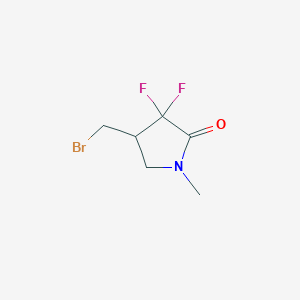
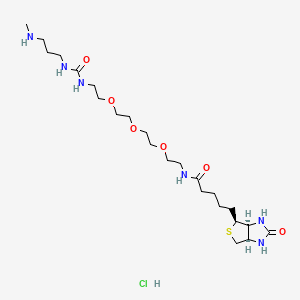
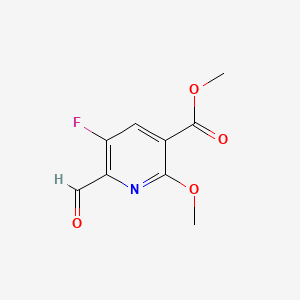
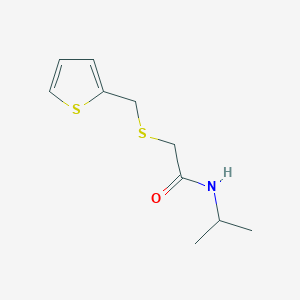
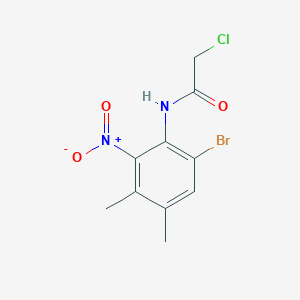
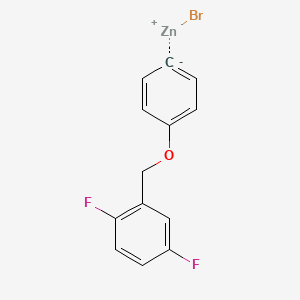
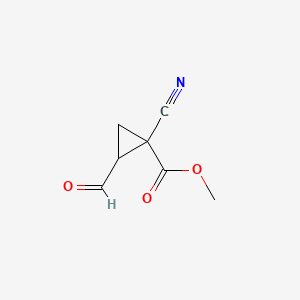
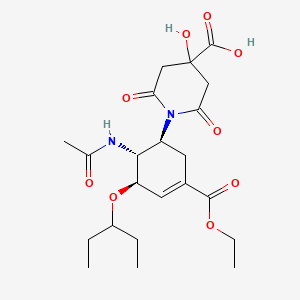
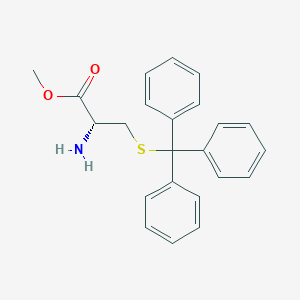
![N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B14889225.png)

